1,3,4,7-Tetrahydro-1,3-diazepin-2-one
Overview
Description
1,3,4,7-Tetrahydro-1,3-diazepin-2-one is a heterocyclic compound with the molecular formula C₅H₈N₂O. It is a member of the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,7-Tetrahydro-1,3-diazepin-2-one can be synthesized through several methods. One common approach involves the ring expansion of tetrahydropyrimidines. The process typically starts with the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea through a three-component condensation reaction involving 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid. Subsequent nucleophilic substitution of the tosyl group with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation, yields the desired diazepinone .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,3,4,7-Tetrahydro-1,3-diazepin-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclization, and ring contraction. These reactions are facilitated by the presence of reactive functional groups within the diazepine ring .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium enolates of α-phenylthioketones are commonly used as nucleophiles.
Cyclization-Dehydration: This step often involves the removal of water molecules to form the diazepine ring.
Debenzoylation: This process typically requires acidic or basic conditions to remove the benzoyl protecting group.
Major Products
The major products formed from these reactions include various substituted diazepinones and pyrroles, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: Its utility in organic synthesis makes it valuable for the production of various chemical products.
Mechanism of Action
The mechanism of action of 1,3,4,7-Tetrahydro-1,3-diazepin-2-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1,3,4,7-Tetrahydro-1,3-diazepin-2-one can be compared with other diazepine derivatives, such as:
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-2-one: This compound shares a similar core structure but differs in its substitution pattern, which can affect its reactivity and biological activity.
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: This derivative features additional functional groups that confer distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which can be exploited for various synthetic and medicinal applications .
Properties
IUPAC Name |
1,3,4,7-tetrahydro-1,3-diazepin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-5-6-3-1-2-4-7-5/h1-2H,3-4H2,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKNSKHSWOOYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318005 | |
Record name | 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72331-40-9 | |
Record name | NSC324053 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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